7-Methoxycryptopleurine

Descripción

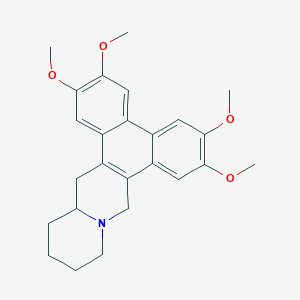

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C25H29NO4 |

|---|---|

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

2,3,6,7-tetramethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine |

InChI |

InChI=1S/C25H29NO4/c1-27-22-10-17-16-9-15-7-5-6-8-26(15)14-21(16)20-13-25(30-4)24(29-3)12-19(20)18(17)11-23(22)28-2/h10-13,15H,5-9,14H2,1-4H3 |

Clave InChI |

LTUGUGXKMMPGRF-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C3=C(CN4CCCCC4C3)C5=CC(=C(C=C52)OC)OC)OC |

Sinónimos |

7-methoxycryptopleurine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Total Synthesis Approaches to 7-Methoxycryptopleurine

The total synthesis of this compound has been achieved through several distinct and sophisticated routes. These strategies showcase a range of modern synthetic reactions, including annulations, cross-couplings, and metathesis, to assemble the complex architecture efficiently.

The Pictet-Spengler reaction serves as a powerful and frequently employed method for the final ring closure in the synthesis of this compound. nih.gov This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, forming a tetrahydroisoquinoline ring system. researchgate.netku.edu In the context of this compound synthesis, this strategy is typically used in the ultimate step to construct the 'D' ring of the pentacyclic structure. nih.gov

Researchers have successfully utilized a late-stage Pictet-Spengler annulation following the construction of the piperidine (B6355638) 'E' ring. nih.gov For instance, after forming the complete ACE-ring system containing a tethered phenanthrene (B1679779) precursor, an acidic deprotection of a sulfinyl group can unmask a primary amine, which then undergoes spontaneous cyclization onto an adjacent aldehyde equivalent, completing the quinolizidine (B1214090) core. nih.gov This tandem deprotection-cyclization approach is efficient, often proceeding in high yield. The versatility of the Pictet-Spengler reaction makes it a convergent and reliable method for completing the synthesis of the alkaloid's framework. researchgate.netsci-hub.se

Table 1: Key Features of Pictet-Spengler Annulation in this compound Synthesis

| Feature | Description | Reference |

| Reaction Type | Intramolecular electrophilic aromatic substitution (Annulation) | researchgate.netku.edu |

| Key Transformation | Formation of the tetrahydroisoquinoline 'D' ring. | nih.gov |

| Typical Substrate | A phenanthrene derivative bearing a β-aminoethyl side chain. | nih.govresearchgate.net |

| Strategic Placement | Often the final step in the synthetic sequence, following the formation of other rings. | nih.gov |

| Common Catalyst | Acid catalysts such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). | nih.govresearchgate.net |

The Suzuki cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been instrumental in the construction of the phenanthrene core of this compound. figshare.com This methodology is central to "building block" strategies, where pre-functionalized aromatic fragments are stitched together. acs.org

One prominent strategy involves an iterative Suzuki-Miyaura coupling process. This begins with the coupling of a suitably substituted aryl boronic acid with a 2-bromo-4,5-dimethoxyphenyl N-methyliminodiacetate (MIDA) boronate to form a biphenyl (B1667301) intermediate. acs.orgCurrent time information in Bangalore, IN. This intermediate then undergoes a second Suzuki-Miyaura reaction with a bromopyridine derivative that has a homopropargyl alcohol side chain. acs.org This sequence efficiently assembles an ortho-aza-terphenyl compound, which is a direct precursor to the ABC ring system of the alkaloid. acs.orgCurrent time information in Bangalore, IN. In other approaches, a Suzuki cross-coupling between a boronic acid and an aryl dihalide is a key step to generate a functionalized biaryl, which is then cyclized to form the phenanthrene ring before being converted to the final product via a Pictet-Spengler annulation. researchgate.netthieme-connect.com

Table 2: Application of Suzuki Cross-Coupling in this compound Synthesis

| Step | Reactants | Catalyst/Reagents | Product | Reference |

| Iterative Coupling (Step 1) | Aryl boronic acid + 2-bromo-4,5-dimethoxyphenyl MIDA boronate | Palladium catalyst | Biphenyl MIDA boronate | acs.org |

| Iterative Coupling (Step 2) | Biphenyl MIDA boronate + Bromopyridine with homopropargyl alcohol | Palladium catalyst | ortho-Aza-terphenyl precursor | acs.orgCurrent time information in Bangalore, IN. |

| Phenanthrene Construction | Boronic acid + Aryl-1,2-dihalide | Palladium catalyst | Functionalized biphenyl | researchgate.netthieme-connect.com |

Rhodium-catalyzed hydroformylation has emerged as a key protocol for constructing the piperidine 'E' ring of this compound. acs.orgnih.gov This reaction, also known as the oxo process, introduces a formyl group and a hydrogen atom across a double bond. researchgate.net In the synthesis of this compound, a linear hydroformylation of a chiral homoallylic amine intermediate is employed to generate a terminal aldehyde. nih.govclockss.org

Table 3: Rhodium-Catalyzed Hydroformylation for Ring E Construction

| Parameter | Details | Reference |

| Key Reaction | Linear hydroformylation of a homoallylic amine. | nih.govacs.org |

| Catalyst System | Rhodium(I) complex. | acs.orgclockss.org |

| Carbonyl Source | Syngas (CO/H₂) or Formalin. | nih.govclockss.org |

| Intermediate | Terminal aldehyde, which cyclizes to an enamine. | nih.gov |

| Reported Overall Yield | 32% | nih.gov |

| Reported Enantiopurity | 96:4 er | nih.gov |

As an alternative to hydroformylation, ring-closing metathesis (RCM) has proven to be a highly efficient technique for the formation of the piperidine 'E' ring. nih.govacs.org RCM utilizes a metal catalyst, typically ruthenium-based, to form a cyclic alkene from a diene precursor through the intramolecular exchange of alkylidene groups. researchgate.netacs.org

Table 4: Comparison of RCM and Hydroformylation for Ring E Synthesis

| Methodology | Catalyst | Overall Yield | Enantiomeric Ratio (er) | Reference |

| Rhodium-Catalyzed Hydroformylation | Rhodium(I) complex | 32% | 96:4 | nih.gov |

| Ring-Closing Metathesis (RCM) | Second-Generation Grubbs Catalyst | 46% | >99:1 | nih.gov |

Building block strategies offer a convergent and flexible approach to complex molecules like this compound by assembling pre-functionalized fragments. Current time information in Bangalore, IN. A highly effective strategy for the phenanthroquinolizidine alkaloids has been developed that relies on the sequential assembly of three core components. acs.org

This approach utilizes an iterative Suzuki-Miyaura coupling reaction. acs.orgCurrent time information in Bangalore, IN. The synthesis starts with a suitable aryl boronic acid, which constitutes the 'A' ring. This is coupled with a bifunctional 'B' ring building block, specifically 2-bromo-4,5-dimethoxyphenyl MIDA boronate. The resulting biphenyl is then coupled with a 'C-E' ring fragment, a bromopyridine bearing a homopropargyl alcohol at the 2-position. acs.org This three-component assembly generates an ortho-aza-terphenyl intermediate. Subsequent hydrogenation of the alkyne, formation of the quinolizinium (B1208727) ion, and a final oxidative electrocyclization step complete the pentacyclic framework. A key advantage of this method is its efficiency, requiring only three chromatographic separations for the entire synthesis. acs.orgCurrent time information in Bangalore, IN.

Table 5: Components of the Building Block Strategy

| Building Block | Chemical Description | Represents Rings | Key Reaction Involved | Reference |

| Block 1 | Substituted aryl boronic acid | A | Suzuki-Miyaura Coupling | acs.orgCurrent time information in Bangalore, IN. |

| Block 2 | 2-bromo-4,5-dimethoxyphenyl MIDA boronate | B | Suzuki-Miyaura Coupling | acs.org |

| Block 3 | Bromopyridine with a 2-homopropargyl alcohol side chain | C-E precursor | Suzuki-Miyaura Coupling | acs.org |

Sophisticated strategies involving formal cycloadditions and subsequent ring manipulations have been devised to construct the core of phenanthroquinolizidine alkaloids. One such total synthesis of cryptopleurine (B1669640), a closely related analogue, employs a formal [2+2] cycloaddition as a crucial step. rsc.org This reaction occurs between a 2-acyl-2'-vinyl-1,1'-biaryl intermediate, which is assembled via Suzuki-Miyaura coupling. The resulting cyclobutanol (B46151) undergoes an acid-promoted domino sequence involving a ring-contraction and ring-opening to construct the phenanthrene ring system. rsc.org

Another powerful example of ring manipulation is the use of the Stevens rearrangement. nih.gov A synthesis of (±)-7-methoxycryptopleurine has been reported where a spiro ammonium (B1175870) salt is treated with a strong base to induce a Stevens rearrangement of a nitrile-stabilized ylide. clockss.org This rearrangement, followed by the reductive removal of the nitrile group, effectively constructs the α-branched amine structure central to the quinolizidine core, achieving the target in an 82% yield over the final two steps. clockss.org A separate study on a derivative, 14a-methyl-7-methoxycryptopleurine, also highlights a Stevens rearrangement of an N-benzyl ammonium salt to install a substituent at the C9 position with high regio- and diastereoselectivity.

Enantioselective Synthesis and Chiral Resolution Studies of this compound

The absolute configuration of this compound is crucial for its biological function, necessitating the development of synthetic routes that can produce a single enantiomer with high purity. Research has led to several effective methods for the enantioselective synthesis of this phenanthroquinolizidine alkaloid.

Another synthetic strategy employed for the preparation of racemic this compound involves the Stevens rearrangement of nitrile-stabilized ammonium ylides. acs.org This method, in conjunction with the reductive removal of the nitrile group, allows for the construction of the core structure from readily accessible bicyclic α-aminonitriles, yielding the final product in high yields. acs.org

The separation of enantiomers, or chiral resolution, is another critical aspect of obtaining enantiopure this compound. High-performance liquid chromatography (HPLC) using chiral columns is a common and effective technique for separating the (R) and (S) enantiomers. mdpi.comnih.gov This analytical method is also used to determine the enantiomeric excess of the products obtained from asymmetric synthesis. nih.gov

Table 1: Comparison of Enantioselective Synthesis Methods for this compound

| Synthetic Method | Key Reagent/Reaction | Overall Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Hydroformylation | Rhodium catalyst, Formalin | 32% | 96:4 | core.ac.uk |

| Ring-Closing Metathesis | Grubbs II catalyst | 46% | >99:1 | core.ac.uk |

| Stevens Rearrangement | Nitrile-stabilized ammonium ylides | High (71-98%) | Racemic | acs.org |

Synthesis of Analogues and Derivatives of this compound

To explore the structure-activity relationships (SAR) and develop compounds with improved therapeutic potential, numerous analogues and derivatives of this compound have been synthesized. nih.govacs.org This research has primarily focused on modifications at various positions of the phenanthroquinolizidine core.

One area of focus has been the synthesis of salt derivatives. nih.gov Salification is a common strategy to modify the physicochemical properties of a compound, which can, in turn, influence its biological activity. nih.gov Studies have shown that different salt forms of this compound exhibit varying levels of antiviral activity against the tobacco mosaic virus (TMV). nih.gov For instance, certain salt derivatives displayed significantly higher anti-TMV activity compared to the parent compound. nih.gov

Another key area of derivatization involves the 14a-position of the pentacyclic structure. acs.org A series of D-ring opened phenanthroquinolizidine derivatives and 14a-substituted pentacyclic analogues have been designed and synthesized. acs.org Research has indicated that the pentacyclic structure and the nature of the substituent at the 14a-position are crucial for maintaining potent anti-TMV activity. acs.org For example, the introduction of a methyl group at the C14a position has been explored. rsc.org

Furthermore, derivatives with modifications on the phenanthrene ring system have been prepared. The synthesis of analogues of the related phenanthroindolizidine alkaloid, (-)-tylophorine, often involves similar synthetic intermediates and strategies, highlighting the interconnectedness of the synthetic pathways for this class of compounds. acs.orgua.es The indium-promoted diastereoselective allylation of an aldehyde has been a key step in the preparation of the homoallylic amine precursor for both this compound and (-)-tylophorine. ua.es

The exploration of these derivatives has provided valuable insights into the SAR of phenanthroquinolizidine alkaloids, suggesting that specific structural features are essential for their biological effects. acs.orgresearchgate.net

Preclinical Pharmacological Investigations

Research into Antineoplastic Activity

The chemical compound 7-Methoxycryptopleurine has been the subject of preclinical research to determine its potential as an anticancer agent. These investigations have primarily focused on its effects on cancer cells in laboratory settings (in vitro) and in animal models (in vivo).

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

This compound has demonstrated notable cytotoxic activity against a variety of human cancer cell lines. The effectiveness of a compound in killing cancer cells is often measured by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have shown that the (R)-enantiomer of this compound is significantly more potent than its (S)-antipode. nih.gov The cytotoxic evaluation of (R)-7-methoxycryptopleurine against several cancer cell lines revealed promising activity, with IC50 values in the nanomolar range. For instance, its activity was assessed against A549 (human lung carcinoma), MCF-7 (human breast carcinoma), and NCI-ADR-RES (a drug-resistant human ovarian adenocarcinoma) cell lines. core.ac.uk In one study, the racemic form of this compound was also found to have remarkable cytotoxic activity at submicromolar concentrations against different human cancer cell lines. core.ac.uk

Table 1: In Vitro Cytotoxicity of (R)-7-Methoxycryptopleurine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| A549 | Human Lung Carcinoma | 27 |

| MCF-7 | Human Breast Carcinoma | 33 |

| NCI-ADR-RES | Drug-Resistant Human Ovarian Adenocarcinoma | 70 |

| P-388 | Murine Leukemia | Not specified |

Data sourced from studies on the cytotoxic evaluation of this compound. core.ac.uk

Mechanistic Elucidations of Antineoplastic Action

To understand how this compound exerts its anticancer effects, researchers have investigated its impact on various cellular pathways and processes that are crucial for cancer cell survival and proliferation.

The Nuclear Factor-κB (NF-κB) pathway is a critical signaling pathway that plays a key role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is abnormally activated, which helps cancer cells to survive and resist treatment.

Research has indicated that phenanthroquinolizidine alkaloids, the class of compounds to which this compound belongs, can inhibit the NF-κB signaling pathway. researchgate.net Studies on related compounds have shown that inhibition of the NF-κB pathway can lead to the suppression of gene products involved in inflammation, cell survival, proliferation, and invasion, thereby promoting apoptosis (programmed cell death). researchgate.net For example, the related compound cryptopleurine (B1669640) has been shown to inhibit NF-κB activation, which is associated with its anti-inflammatory and potential anticancer effects. researchgate.net While direct studies on this compound's effect on this pathway are part of the broader investigation into its class, the inhibition of NF-κB is considered a potential mechanism for its antineoplastic activity. researchgate.netresearchgate.net

A significant body of research has shown that phenanthroindolizidine and phenanthroquinolizidine alkaloids are potent inhibitors of protein and nucleic acid synthesis. nih.gov This inhibitory action is believed to be a primary mode of their growth-inhibitory effects on cancer cells. nih.gov

Early studies in the 1970s on related compounds like tylocrebrine (B1682565), tylophorine (B1682047), and cryptopleurine established their ability to inhibit protein synthesis, with a less pronounced effect on RNA and DNA synthesis. nih.gov This suggests that the primary target of these alkaloids is likely within the protein synthesis machinery of the cell. nih.gov More specifically, it is thought that these compounds interfere with the ribosome, the cellular organelle responsible for protein production. While the precise molecular target has not been definitively identified, the potent inhibition of protein synthesis is a key aspect of the anticancer mechanism of this class of alkaloids. nih.gov

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. The cell cycle is a series of events that leads to cell growth and division. Many anticancer drugs work by interfering with the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis.

Studies on phenanthroindolizidine and phenanthroquinolizidine alkaloids have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. iiarjournals.org For instance, some analogs have been shown to cause cell cycle arrest at the G1 phase. mdpi.com The induction of apoptosis by these compounds is often linked to the inhibition of survival pathways like NF-κB and the activation of pro-apoptotic proteins. researchgate.netmdpi.com The suppression of NF-κB by cryptopleurine, for example, has been shown to lead to the potentiation of apoptosis. researchgate.net

In Vivo Preclinical Oncology Models

While in vitro studies provide valuable information about a compound's activity at the cellular level, in vivo studies in animal models are essential to evaluate its potential efficacy and behavior in a whole organism.

Racemic this compound has been reported to exhibit potent anti-inflammatory activity in vivo. core.ac.ukresearchgate.net Although detailed in vivo anticancer studies specifically for this compound are not extensively documented in the provided context, the promising in vitro cytotoxicity and the known in vivo anti-inflammatory effects provide a strong rationale for its further investigation in preclinical oncology models. core.ac.ukresearchgate.net The development of new derivatives of phenanthroindolizidine alkaloids has shown effective antitumor activity against xenograft tumors in nude mice, supporting the potential of this class of compounds, including this compound, for in vivo anticancer efficacy. iiarjournals.org

Research into Antiviral Activity

The chemical compound this compound, a phenanthroquinolizidine alkaloid, has been a subject of significant preclinical research to evaluate its potential as an antiviral agent. nih.gov These investigations have explored its efficacy against a range of viruses, the underlying mechanisms of its antiviral action, and its performance in in vivo models.

In Vitro Efficacy against Viral Strains (e.g., TMV, TGEV, SARS-CoV)

In vitro studies have demonstrated the potent antiviral activity of this compound against several viral strains. Notably, it has shown significant inhibitory effects against Tobacco Mosaic Virus (TMV), Transmissible Gastroenteritis Virus (TGEV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). nih.govnih.gov

Tobacco Mosaic Virus (TMV): A series of this compound derivatives were synthesized and evaluated for their antiviral activity against TMV. nih.gov Bioassays revealed that many of these derivatives exhibited excellent in vivo anti-TMV activity. nih.govresearchgate.net Specifically, certain salt derivatives of this compound displayed significantly higher activity than the parent compound and commercially available antiviral agents like ribavirin (B1680618) and ningnanmycin. nih.gov This suggests that modifications to the this compound structure, such as salification, can enhance its anti-TMV properties. nih.govresearchgate.net

Transmissible Gastroenteritis Virus (TGEV): this compound has been identified as a potent inhibitor of TGEV, a porcine coronavirus. nih.gov In swine testicular (ST) cells infected with TGEV, this compound demonstrated a 50% maximal effective concentration (EC50) of 20 ± 1 nM, indicating strong antiviral potency. nih.govmdpi.com This was more effective than the related compound tylophorine, which had an EC50 of 58 ± 4 nM. nih.govmdpi.comfrontiersin.org The antiviral activity was confirmed through immunofluorescent assays targeting the N and S proteins of TGEV. nih.gov

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV): The antiviral properties of this compound extend to human coronaviruses, including the Urbani strain of SARS-CoV. mdpi.comnih.govvliz.be In Vero 76 cells, this compound and its N-oxide derivative showed significant activity against SARS-CoV, with EC50 values ranging from less than 5 to 340 nM. frontiersin.orgfrontiersin.org Specifically, this compound oxide exhibited an EC50 of less than 5 nM. nih.govvliz.be These findings highlight the potential of this compound as a broad-spectrum anti-coronavirus agent. nih.govmdpi.comnih.gov

Interactive Table: In Vitro Antiviral Efficacy of this compound and its Derivatives

| Virus Strain | Cell Line | Compound | EC50 Value | Source |

| Tobacco Mosaic Virus (TMV) | Not Specified | This compound Derivatives | Higher than Ribavirin and Ningnanmycin | nih.govresearchgate.net |

| Transmissible Gastroenteritis Virus (TGEV) | Swine Testicular (ST) cells | This compound | 20 ± 1 nM | nih.govmdpi.com |

| SARS-CoV (Urbani strain) | Vero 76 cells | This compound | <5 to 340 nM | frontiersin.orgfrontiersin.org |

| SARS-CoV (Urbani strain) | Vero 76 cells | This compound N-oxide | <5 nM | nih.govvliz.be |

Mechanistic Investigations of Antiviral Action

Research into the mechanisms underlying the antiviral effects of this compound has pointed to several key areas of action, including the inhibition of viral replication, attenuation of virus-induced cytopathic effects, and modulation of cellular signaling pathways.

Studies on Viral Replication Inhibition

A primary mechanism of this compound's antiviral activity is the potent inhibition of viral replication. frontiersin.orgresearchgate.net Studies on coronaviruses like TGEV and SARS-CoV have shown that the compound effectively blocks the synthesis of viral components. nih.govresearchgate.net In TGEV-infected cells, treatment with this compound led to a significant reduction in the expression of viral N and S proteins. nih.gov This inhibition of viral protein synthesis is a key factor in halting the replication cycle of the virus. frontiersin.org Furthermore, it has been suggested that tylophorine-based compounds, a class to which this compound belongs, may target viral RNA to inhibit replication. mdpi.com

Research on Virus-Induced Cytopathic Effect Attenuation

This compound has demonstrated the ability to protect host cells from the damaging effects of viral infection, known as the cytopathic effect (CPE). nih.govresearchgate.net In studies involving TGEV, the compound strongly reduced the CPE in infected ST cells. nih.gov Similarly, against SARS-CoV, this compound and its derivatives significantly reduced the virus-induced CPE in Vero 76 cells. researchgate.net This protective effect is a direct consequence of the inhibition of viral replication, which prevents the virus from causing widespread cell death. frontiersin.org

Exploration of Cellular Signaling Pathway Modulation (e.g., JAK2/NF-κB)

Investigations have suggested that the antiviral activity of compounds related to this compound may involve the modulation of host cellular signaling pathways. vliz.be While direct studies on this compound's effect on the JAK2/NF-κB pathway are part of the broader research on tylophorine-based compounds, it is an area of interest. vliz.be The NF-κB signaling pathway is a crucial component of the innate immune response and is often manipulated by viruses. nih.gov It has been proposed that combining a tylophorine-based compound with a JAK2 inhibitor could be a more effective strategy for treating coronavirus infections, suggesting a potential role for these compounds in modulating this pathway. nih.govvliz.bemdpi.com Tylophorine has been shown to block NF-κB activation mediated by cellular JAK phosphorylation in coronaviruses. mdpi.comfrontiersin.org

In Vivo Antiviral Preclinical Models

The promising in vitro results for this compound have been followed up with in vivo preclinical studies. A series of derivatives of this compound were evaluated for their in vivo antiviral activity against Tobacco Mosaic Virus (TMV). nih.gov The results of these bioassays indicated that the majority of these compounds demonstrated excellent in vivo anti-TMV activity. nih.govresearchgate.net

Furthermore, pharmacokinetic studies in rats have been conducted to assess the oral bioavailability of this compound. nih.gov The compound was found to have a high oral bioavailability of 52.7%, which is comparable to that of the naturally occurring and related compound, tylophorine (65.7%). nih.govresearchgate.net This favorable pharmacokinetic profile supports its potential for further development as an orally administered antiviral agent.

Research into Anti-inflammatory Activity

The synthetic phenanthroquinolizidine alkaloid, this compound, has been identified as a compound with potent anti-inflammatory properties demonstrated in both in vitro and in vivo studies. nih.gov Its unique structure is considered crucial for its biological effects. nih.govresearchgate.net

The anti-inflammatory potential of this compound has been evaluated in various in vitro systems, primarily using macrophage cell lines. nih.govresearchgate.net Macrophages are key cells in the inflammatory process, and their activation leads to the production of numerous pro-inflammatory mediators.

Research has shown that this compound is a potent suppressor of nitric oxide (NO) production. researchgate.netmdpi.com In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to mimic an inflammatory state, phenanthroindolizidine and phenanthroquinolizidine alkaloids have demonstrated significant inhibitory effects on NO release. researchgate.net The phenanthroquinolizidine skeleton of this compound is suggested to be more effective as an NO suppressor compared to its phenanthroindolizidine counterparts. mdpi.com While the specific half-maximal inhibitory concentration (IC₅₀) for this compound is not detailed in the referenced literature, a study of eleven related alkaloids reported IC₅₀ values for NO suppression in the range of 84 nM to 20.6 μM. researchgate.net

In addition to nitric oxide, the inflammatory response involves the release of various cytokines. Studies on related phenanthroindolizidine alkaloids, such as R-tylophorine and R-antofine, have shown they potently suppress pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) alongside NO in the RAW 264.7 macrophage model. researchgate.net This suggests that the anti-inflammatory activity of this class of compounds, including this compound, involves the modulation of key cytokine pathways. nih.gov

Table 1: Summary of In Vitro Anti-inflammatory Effects

| Assay | Cell Line | Inducer | Effect Observed | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS/IFN-γ | Potent suppression of NO. | researchgate.netmdpi.com |

| Cytokine Production | RAW 264.7 Macrophages | LPS/IFN-γ | Suppression of pro-inflammatory cytokines like TNF-α noted for related compounds. | nih.govresearchgate.net |

The anti-inflammatory effects of this compound are attributed to its ability to modulate key enzymatic pathways involved in the inflammatory cascade. nih.govplos.org The overproduction of nitric oxide in inflammation is primarily due to the increased expression of inducible nitric oxide synthase (iNOS). plos.org Similarly, cyclooxygenase-II (COX-II) is an enzyme responsible for the synthesis of prostaglandins, which are central mediators of inflammation. plos.org

Studies have demonstrated that the mechanism of action for cryptopleurine analogues involves the downregulation of both iNOS and COX-II protein expression. plos.orgnih.govdatapdf.com This inhibition of iNOS and COX-II biosynthesis is a key part of the compound's anti-inflammatory activity. nih.gov Investigations into cryptopleurine analogs have linked this down-regulation to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. plos.orgnih.gov The NF-κB pathway is a critical regulator that controls the gene expression of many pro-inflammatory mediators, including iNOS and COX-II. plos.org

The structural configuration of this compound is vital for its activity. The non-planar structure of the molecule plays a crucial role in its anti-inflammatory and cytotoxic effects. nih.govresearchgate.netmdpi.com Research indicates that increasing the planarity and rigidity of the quinolizidine (B1214090) moiety significantly diminishes its biological activity. nih.govresearchgate.net

Table 2: Mechanistic Targets of this compound

| Target Pathway | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide Synthesis | Inducible Nitric Oxide Synthase (iNOS) | Down-regulation of protein expression. | nih.govplos.orgnih.gov |

| Prostaglandin Synthesis | Cyclooxygenase-II (COX-II) | Down-regulation of protein expression. | nih.govplos.orgnih.gov |

| Inflammatory Gene Transcription | NF-κB Signaling Pathway | Inhibition of the pathway noted for analogs. | plos.orgnih.gov |

The potent anti-inflammatory activity of this compound observed in vitro has been confirmed in preclinical in vivo models. nih.govresearchgate.net While the specific details of the in vivo models used for this compound are not extensively described in the available literature, the carrageenan-induced paw edema model in rodents is a standard and widely used method for evaluating acute inflammation and screening anti-inflammatory drugs. mdpi.compublichealthtoxicology.com

This model involves injecting carrageenan, an inflammatory agent, into the paw of a rodent, which induces a reproducible inflammatory response characterized by edema (swelling), and increased levels of inflammatory mediators. mdpi.comnih.gov The effectiveness of an anti-inflammatory compound is measured by its ability to reduce this swelling. nih.gov This model is sensitive to inhibitors of the cyclooxygenase pathway, making it relevant for compounds like this compound that are known to modulate COX-II expression. plos.orgpublichealthtoxicology.com For instance, a related compound, tylophorine, was found to exhibit potent in vivo anti-inflammatory activity in a rat paw edema model. researchgate.net This provides a relevant example of a preclinical model used to validate the anti-inflammatory effects of this class of alkaloids.

Structure Activity Relationship Sar Studies

Influence of Core Skeletal Conformation and Rigidity on Biological Potency

The fundamental architecture of the phenanthroquinolizidine skeleton is a primary determinant of its biological efficacy. The conformation and rigidity of the fused ring system play a crucial role in how the molecule interacts with its biological targets. nih.govresearchgate.netfrontiersin.org

Studies comparing phenanthroquinolizidines (containing a six-membered E-ring, like cryptopleurine) with the closely related phenanthroindolizidines (containing a five-membered E-ring, like antofine) have consistently shown that the quinolizidine (B1214090) skeleton confers superior potency. nih.govresearchgate.netnih.gov For instance, (R)-cryptopleurine, with its six-membered E-ring, exhibits significantly higher in vivo antiviral activity against the Tobacco Mosaic Virus (TMV) than (R)-antofine. plos.org Similarly, in the context of anticancer activity, phenanthroquinolizidine alkaloids have generally demonstrated higher potency than their phenanthroindolizidine counterparts. nih.gov

The spatial arrangement, or planarity, between the phenanthrene (B1679779) and quinolizidine moieties is critical. Research indicates that a non-planar structure is essential for potent cytotoxic and anti-inflammatory activities. nih.govresearchgate.net Modifications that increase the planarity and rigidity of the quinolizidine moiety, such as the introduction of a keto group to form an amide, lead to a significant reduction in biological activity. nih.govresearchgate.net This suggests that a specific three-dimensional conformation is necessary for optimal interaction with cellular targets. frontiersin.org Furthermore, opening the E-ring to create monoseco-analogues results in a dramatic decrease in cytotoxicity, although these modified compounds have shown promise as potent anti-angiogenic agents. publish.csiro.au

Impact of Substituents and Functional Group Modifications on Activity

Modifications to both the phenanthrene nucleus and the quinolizidine ring system have profound effects on the biological activity of 7-methoxycryptopleurine analogs.

Phenanthrene Ring Substitutions: The presence and position of substituents on the phenanthrene rings are critical. It has been established that hydroxy and alkoxy groups on this part of the molecule are essential for biological activity. nih.gov The unsubstituted phenanthro[9,10-b]quinolizidine core is reportedly inactive. nih.gov Specific substitutions have been shown to modulate activity:

7-Methoxy Group: In antiviral assays against TMV, the removal of the 7-methoxy group in (R)-phenanthroquinolizidine alkaloids actually led to an increase in activity. plos.org

2-Methoxy Group: Conversely, the removal of the 2-methoxy group resulted in decreased antiviral activity. plos.org

6-Hydroxyl Group: The introduction of a hydroxyl group at the C-6 position was found to enhance anti-TMV activity. plos.org

6-Position Analogs: Replacing the hydrogen at the C-6 position with a methanesulfonamide (B31651) group enhanced the growth inhibition of human cancer cells. acs.orgresearchgate.net However, this position does not tolerate bulky substituents. acs.org

Quinolizidine (E-Ring) Modifications: The quinolizidine moiety is also a key site for modification:

Hydroxylation: The position and orientation of hydroxyl groups on the E-ring are crucial. An analog with a 13α-hydroxyl group retained potent anti-HCV activity, whereas analogs with hydroxyl groups at other positions or with a different stereochemical orientation were inactive. plos.orgnih.gov Similarly, introducing a hydroxyl group at the 15-position was found to decrease antiviral activity for the (R)-configuration but increase it for the (S)-configuration. plos.org

Keto Group Introduction: Changing the tertiary amine in the quinolizidine ring to an amide by introducing a keto group at the equivalent of position 9 in tylophorine (B1682047) leads to a significant decrease in activity. nih.govresearchgate.net

Size and Heteroatom Incorporation: Altering the size of the E-ring or incorporating different heteroatoms has been shown to cause a loss of anti-HCV activity. nih.gov

Stereochemical Determinants of Biological Activity (e.g., (R)- vs. (S)-enantiomer potency)

Stereochemistry is a critical factor influencing the biological activity of this compound and related alkaloids. The spatial orientation of the atoms, particularly at the chiral centers, dictates the molecule's ability to bind effectively to its target.

Numerous studies have demonstrated that the (R)-enantiomer of phenanthroquinolizidine alkaloids is significantly more potent than the corresponding (S)-enantiomer. plos.org In antiviral assays, (R)-phenanthroquinolizidine alkaloids displayed markedly higher activity than their enantiomers. plos.org This finding is mirrored in cytotoxicity studies against cancer cell lines, where the (R)-enantiomer of this compound was found to be much more potent than its (S)-antipode. researchgate.netcore.ac.uk For some analogs, the (S)-enantiomer is not merely inactive but appears to interfere with or suppress the antiproliferative activity of the active (R)-enantiomer. acs.org

The specific configuration at other chiral centers also plays a role. For example, in studies of 15-hydroxyphenanthroquinolizidines, the (14aR,15R)-configuration was identified as being optimal for anti-tumor activity. nih.gov This highlights that the absolute configuration of the entire molecule is finely tuned for maximum biological effect.

Effects of Salt Formation on Biological Activity

Salification, the process of converting a compound into a salt, is a common strategy to modify physicochemical properties such as solubility and stability. researchgate.netnih.gov For this compound, this modification has been shown to be a highly effective method for enhancing its biological activity. researchgate.netnih.gov

In studies evaluating antiviral activity against the Tobacco Mosaic Virus (TMV), various salt derivatives of this compound were synthesized and tested. researchgate.netnih.gov The results clearly indicated that salification significantly increased the antiviral potency. researchgate.netnih.gov Several salt derivatives displayed markedly higher activity than the parent this compound compound. researchgate.netnih.gov

Interestingly, the specific type of salt formed also influences the degree of activity enhancement, with different salt forms exhibiting different levels of antiviral effect. researchgate.netnih.gov The improved activity is likely linked to increased water solubility and stability of the salt derivatives, which can lead to better bioavailability. mdpi.comvliz.beunc.edu For example, HCl salt forms of related analogs showed uniformly better activity than their non-salt precursors. unc.edu This suggests that forming salts of this compound is a viable and important strategy for optimizing its therapeutic potential. researchgate.netnih.gov

Biosynthetic Pathway Elucidation for Cryptopleurine Alkaloids

Identification of Key Intermediates

The elucidation of the biosynthetic pathway for cryptopleurine (B1669640) alkaloids has been largely informed by tracer studies and analogy with the well-studied biosynthesis of the structurally similar Tylophora alkaloids. These studies have identified several key precursor molecules that are incorporated into the final alkaloid structure.

The primary building blocks for the phenanthroquinolizidine skeleton are derived from the amino acids L-tyrosine, L-phenylalanine, and L-ornithine. It is proposed that two aromatic amino acids, likely phenylalanine and tyrosine, contribute to the formation of the phenanthrene (B1679779) nucleus. The quinolizidine (B1214090) ring system is believed to originate from ornithine, which through decarboxylation and subsequent cyclization reactions, forms the heterocyclic core.

A crucial step in the proposed pathway is the formation of a diaryl-quinolizidine intermediate. This intermediate arises from the condensation of derivatives of the two aromatic amino acids with the ornithine-derived heterocyclic moiety. While this specific intermediate for cryptopleurine biosynthesis has not been isolated from plant sources, its existence is strongly supported by the successful biomimetic synthesis of related alkaloids, which often proceed through such precursors.

Further insight into the biosynthetic pathway comes from the observation that different substitution patterns on the phenanthrene ring of various cryptopleurine analogues suggest the involvement of specific hydroxylated and methoxylated intermediates. For instance, the presence of the 7-methoxy group in 7-methoxycryptopleurine implies a late-stage methylation event, with S-adenosylmethionine (SAM) being the likely methyl group donor.

The table below summarizes the key precursors and their proposed roles in the biosynthesis of the cryptopleurine scaffold.

| Precursor | Proposed Contribution |

| L-Phenylalanine | Contributes to the formation of one of the aromatic rings of the phenanthrene nucleus. |

| L-Tyrosine | Contributes to the formation of the other aromatic ring of the phenanthrene nucleus. |

| L-Ornithine | Serves as the precursor to the quinolizidine ring system. |

| S-Adenosylmethionine (SAM) | Acts as the methyl group donor for the methoxy (B1213986) substitutions on the phenanthrene ring. |

Enzymatic Transformations and Biogenetic Hypotheses

The biosynthesis of this compound is hypothesized to proceed through a series of enzyme-catalyzed reactions, culminating in the formation of the final product. While the specific enzymes have not been isolated and characterized, their functions can be inferred from the proposed chemical transformations and by analogy to other alkaloid biosynthetic pathways.

The initial steps are believed to involve the conversion of the precursor amino acids into their corresponding keto-acids and aldehydes through the action of aminotransferases and decarboxylases. These activated intermediates then undergo condensation reactions to assemble the basic skeleton of the molecule.

A pivotal and well-postulated step in the biosynthesis of cryptopleurine and related alkaloids is an intramolecular oxidative coupling of a diaryl-quinolizidine precursor. This reaction is thought to be catalyzed by a cytochrome P450-dependent monooxygenase. Such enzymes are known to be involved in the formation of biaryl bonds in a variety of natural product biosynthetic pathways. This oxidative coupling event forms the rigid, planar phenanthrene ring system from a more flexible open-chain precursor.

Following the formation of the core phenanthrene-quinolizidine structure, further modifications are introduced by other enzymes. These modifications include hydroxylations and O-methylations. In the case of this compound, a specific O-methyltransferase is presumed to catalyze the transfer of a methyl group from S-adenosylmethionine to a hydroxyl group at the C-7 position of a precursor molecule. The timing of this methylation event, whether it occurs before or after the final ring closure, is a subject of ongoing investigation.

Precursor Formation: The amino acids L-phenylalanine, L-tyrosine, and L-ornithine are converted into reactive intermediates.

Scaffold Assembly: These intermediates undergo a series of condensation reactions to form a diaryl-quinolizidine intermediate.

Oxidative Coupling: An intramolecular oxidative coupling reaction, likely catalyzed by a cytochrome P450 enzyme, forms the phenanthrene ring system.

Tailoring Reactions: The core structure is further modified by hydroxylations and O-methylations, catalyzed by specific enzymes, to yield the final product, this compound.

The table below outlines the proposed enzymatic transformations and the enzyme classes likely involved.

| Transformation | Proposed Enzyme Class |

| Transamination of amino acids | Aminotransferase |

| Decarboxylation | Decarboxylase |

| Condensation reactions | Condensation enzymes (e.g., synthase) |

| Intramolecular oxidative coupling | Cytochrome P450 monooxygenase |

| Hydroxylation | Hydroxylase (e.g., Cytochrome P450) |

| O-methylation | O-methyltransferase |

Advanced Analytical Methodologies in 7 Methoxycryptopleurine Research

Spectroscopic Techniques for Structural Elucidation in Synthetic Research

The confirmation of the molecular structure of synthetic 7-Methoxycryptopleurine is a critical step that employs multiple spectroscopic methods. These techniques provide unambiguous evidence of the correct atomic connectivity and stereochemistry, ensuring the identity of the synthesized compound. researchgate.net The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon) NMR are fundamental for elucidating the complex pentacyclic structure. nih.gov ¹H NMR provides information on the chemical environment of hydrogen atoms, with specific signals corresponding to the aromatic protons on the phenanthrene (B1679779) core and the aliphatic protons on the quinolizidine (B1214090) ring system. core.ac.uksci-hub.se For instance, characteristic singlets in the aromatic region (δ 7.0-8.0 ppm) and a series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) are key identifiers. core.ac.uk ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized molecule with high accuracy. core.ac.uk It provides an exact mass measurement, which can be used to confirm the molecular formula, C₂₅H₂₉NO₄. nih.gov Ionization techniques such as Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed to generate the molecular ions for analysis. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands that confirm its structural features. For example, C-H stretching vibrations for the aromatic and aliphatic parts appear just above and below 3000 cm⁻¹, respectively. core.ac.ukvscht.cz The presence of C-O stretches from the four methoxy (B1213986) groups and C-N stretches from the quinolizidine amine are also confirmed by their characteristic absorptions. core.ac.uk

A summary of key spectroscopic data used for the structural confirmation of this compound is presented below.

| Spectroscopic Technique | Parameter | Observed Data for this compound | Reference |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (e.g., 7.93s, 7.83s, 7.39s, 7.16s ppm in CDCl₃) | core.ac.uk |

| ¹³C NMR | - | Referenced to CDCl₃ at 77.16 ppm | core.ac.uk |

| HRMS (ESI-TOF) | Exact Mass [M+H]⁺ | Calculated: 408.2175; Found: 408.2169 | core.ac.uk |

| Infrared (IR) Spectroscopy | Wavenumber (ν) | 2928, 2830 (C-H stretch), 1687, 1253, 1148, 1038 (C-O, C-N stretch) cm⁻¹ | core.ac.uk |

Chromatographic Methods for Purification and Analysis in Biological Studies

Chromatography is the cornerstone for both the purification of this compound after synthesis and its quantitative analysis in biological studies. The choice of method depends on the scale and purpose, from bulk purification to trace-level detection.

Purification: Following synthesis, crude product mixtures are purified using standard chromatographic techniques.

Flash Column Chromatography: This is the primary method for large-scale purification. Silica (B1680970) gel is used as the stationary phase, with a solvent system such as a mixture of dichloromethane (B109758) and methanol (B129727), to separate the target compound from reagents and byproducts. core.ac.uksci-hub.se

Thin-Layer Chromatography (TLC): TLC is used for rapid, small-scale analysis to monitor the progress of reactions and check the purity of column fractions. core.ac.uk It is typically performed on silica gel plates and visualized under UV light. core.ac.uk

Analysis: For analytical purposes, particularly for determining enantiomeric purity and for quantification in biological samples, high-performance methods are required.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating the (R) and (S) enantiomers of this compound and determining the enantiomeric purity of a synthetic batch. core.ac.uk Specific chiral columns, such as the Chiralcel AD-H, are used for this purpose. core.ac.uk

HPLC-Tandem Mass Spectrometry (HPLC-MS): This highly sensitive and selective technique is employed for pharmacokinetic studies, allowing for the quantification of this compound concentrations in biological fluids like plasma. mdpi.com This method combines the separation power of HPLC with the precise detection and identification capabilities of mass spectrometry. nih.govmdpi.com

The table below outlines the chromatographic methods applied in this compound research.

| Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Application | Reference |

| Flash Chromatography | Silica gel 60 (230-400 mesh) | Dichloromethane/Methanol (10:1) | Post-synthesis purification | core.ac.uksci-hub.se |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane/EtOAc (e.g., 7:3) | Reaction monitoring, purity check | core.ac.uk |

| Chiral HPLC | Chiralcel AD-H | Not specified | Determination of enantiomeric purity | core.ac.uk |

| HPLC-MS | Not specified | Not specified | Verification of synthesized compounds; Pharmacokinetic analysis in plasma | nih.govmdpi.com |

Future Research Directions and Preclinical Development Perspectives

Design and Synthesis of Next-Generation Analogues for Enhanced Potency and Selectivity

Future research endeavors are critically focused on the rational design and synthesis of novel 7-methoxycryptopleurine analogues to enhance therapeutic efficacy and selectivity while minimizing potential toxicity. Structure-activity relationship (SAR) studies have provided a foundational understanding for these efforts. For instance, research has shown that the non-planar structure of the molecule, specifically the relationship between the phenanthrene (B1679779) and quinolizidine (B1214090) moieties, is crucial for its biological activity. nih.gov An increase in the planarity and rigidity of the quinolizidine portion has been shown to significantly decrease its anti-inflammatory and cytotoxic effects. nih.govresearchgate.net

A notable area of analogue development has been in the context of antiviral applications. In one study, a series of 22 derivatives of this compound were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov This research highlighted that modifications, such as salification, can significantly enhance antiviral activity. Specifically, certain salt derivatives of this compound demonstrated markedly higher efficacy than the parent compound and commercial antiviral agents like ribavirin (B1680618) and ningnanmycin. nih.govresearchgate.net

Furthermore, comparisons with the closely related phenanthroindolizidine alkaloids, such as tylophorine (B1682047), have revealed that phenanthroquinolizidines like this compound are generally more potent in their anti-inflammatory actions. nih.govresearchgate.net This suggests that the quinolizidine skeleton is a preferred scaffold for suppressing nitric oxide (NO) production, a key inflammatory mediator. mdpi.com Future synthetic strategies will likely continue to explore modifications on the phenanthrene and quinolizidine rings, including the introduction of different functional groups and the synthesis of stereoisomers, to fine-tune the biological activity profile. core.ac.uk The development of efficient, enantioselective synthetic routes will be paramount to systematically evaluate the therapeutic potential of different stereoisomers, as demonstrated by the finding that the (R)-enantiomer of this compound is more active against TMV. core.ac.uk

Comprehensive Mechanistic Investigations of Biological Activities

A detailed understanding of the molecular mechanisms underlying the diverse biological activities of this compound is essential for its clinical translation. Current evidence suggests that its mode of action may be multifactorial. A primary mechanism that has been identified for related compounds is the inhibition of protein synthesis, which likely contributes to its cytotoxic and antiviral effects. researchgate.netiiarjournals.org Studies on the parent compound, cryptopleurine (B1669640), and related alkaloids like tylocrebrine (B1682565) and tylophorine, dating back to the 1970s, indicated potent inhibition of protein synthesis, with a lesser effect on DNA and RNA synthesis. researchgate.net

In the context of its anti-inflammatory properties, this compound has been shown to be a potent inhibitor of NO production in macrophages. nih.govmdpi.com Further mechanistic studies are needed to elucidate the precise molecular targets within inflammatory signaling pathways. It is hypothesized that it may modulate key transcription factors, such as nuclear factor-kappa B (NF-κB), which is a central regulator of inflammation. mdpi.com For related compounds like antofine, inhibition of the NF-κB and AKT/mTOR signaling pathways has been demonstrated. researchgate.net

Regarding its antiviral activity, particularly against coronaviruses, this compound has been found to be more effective than tylophorine in limiting viral proliferation in infected cells. mdpi.com While the exact target is still under investigation, it is plausible that it interferes with viral replication machinery or host factors essential for the viral life cycle. mdpi.commdpi.comnih.gov Future research should employ advanced techniques such as proteomics, transcriptomics, and chemical proteomics to identify direct binding partners and map the downstream signaling cascades affected by this compound.

Development of In Vivo Preclinical Models for Efficacy Evaluation

The translation of promising in vitro findings into tangible clinical outcomes necessitates robust in vivo preclinical evaluation. For this compound, several preclinical models have been utilized, providing a strong basis for future studies. A significant pharmacokinetic study in rats revealed that this compound possesses high oral bioavailability (52.7%), a highly desirable property for a drug candidate. researchgate.netnih.gov

In the realm of antiviral research, in vivo studies have demonstrated the efficacy of this compound derivatives against TMV in plant models. nih.govacs.org These studies employed protection, inactivation, and curative models, showing that several analogues have excellent inhibitory effects. acs.org For coronaviruses, while much of the data is from in vitro cell-based assays, the potent activity observed warrants the development of relevant animal models to assess in vivo efficacy against viruses like SARS-CoV. mdpi.comnih.gov

The anti-inflammatory potential of this compound has been confirmed in vivo using a rat paw edema model, a standard for assessing acute inflammation. scilit.com Future preclinical development should involve more complex models of inflammatory diseases, such as those for arthritis or inflammatory bowel disease, to evaluate its therapeutic potential in chronic conditions.

Furthermore, the cytotoxic activity of this compound against various cancer cell lines suggests its potential as an anticancer agent. nih.gov Preclinical evaluation in mouse xenograft models, which has been conducted for related phenanthroindolizidine alkaloids with promising results, should be a priority for this compound and its next-generation analogues. iiarjournals.orgunc.edu These studies will be crucial for determining efficacy, understanding in vivo mechanisms, and establishing a therapeutic window.

Exploration of Novel Therapeutic Applications in Preclinical Research

While the primary focus of research on this compound has been on its antiviral and anti-inflammatory activities, its potent cytotoxicity opens the door to other therapeutic applications, most notably in oncology. nih.govmdpi.comnih.govdntb.gov.uautm.my The compound has demonstrated remarkable cytotoxic activity at submicromolar concentrations against various human cancer cell lines. core.ac.uk Given that phenanthroquinolizidines are often more potent antitumor agents than their phenanthroindolizidine counterparts, this compound stands out as a strong candidate for further anticancer drug development. core.ac.uk

Preclinical research should systematically screen this compound and its analogues against a broad panel of cancer cell lines, including those resistant to current therapies. The established mechanism of protein synthesis inhibition is a compelling rationale for its potential efficacy in rapidly proliferating cancer cells. iiarjournals.org

Beyond cancer, the immunomodulatory effects suggested by its anti-inflammatory activity could be explored in the context of autoimmune diseases. mdpi.com The ability to suppress key inflammatory mediators could be beneficial in conditions characterized by a hyperactive immune response.

The potent activity of this compound and related compounds against a range of viruses, including coronaviruses and TMV, underscores the potential for developing broad-spectrum antiviral agents. researchgate.netnih.govfrontiersin.orgwiley.com Future preclinical research should expand the scope of antiviral testing to include other significant human pathogens. The favorable oral bioavailability of this compound further enhances its attractiveness for development as a convenient, orally administered therapeutic for various systemic diseases. researchgate.netnih.gov

Q & A

Q. What are the standard protocols for synthesizing enantiomerically pure 7-Methoxycryptopleurine?

Two synthetic strategies are widely used:

- Pictet-Spengler Cyclization : A rhodium-catalyzed hydroformylation approach using a chiral homoallylic sulfinamine intermediate yields the (R)-enantiomer with 96:4 enantiomeric ratio (er) and 32% total yield .

- Ring-Closing Metathesis (RCM) : Starting from an N-allyl-sulfinamine intermediate, this method achieves >99:1 er and 46% total yield for the (S)-enantiomer . Both protocols emphasize late-stage formation of the D and E rings, enabling scalability for pharmacological studies .

Q. How is the purity and enantiomeric ratio of synthesized this compound validated?

Characterization involves:

- Chromatography : Thin-layer chromatography (TLC) and flash column chromatography for purity assessment .

- Spectroscopy : High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy confirm molecular identity .

- Enantiomeric Analysis : Polarimetry and chiral HPLC verify er, with RCM-derived (S)-enantiomers achieving >99:1 er .

Q. What in vitro models are used to assess its antiviral activity?

- Swine Testicular (ST) Cells : Used to evaluate inhibition of transmissible gastroenteritis coronavirus (TGEV) and SARS-CoV, with EC₅₀ values reported at 20 nM for this compound .

- Cytopathic Effect Assays : Measure viral replication suppression via selective index (SI) calculations (SI = CC₅₀/EC₅₀), where higher SI indicates better therapeutic windows .

Q. What initial bioactivity profiles have been established for this compound?

- Anticancer : IC₅₀ values range from 27 nM (for (R)-enantiomer in resistant cancer lines) to 942 nM (for (S)-enantiomer) across four cell lines .

- Anti-Inflammatory : Inhibits NF-κB activation at submicromolar concentrations, reducing pro-inflammatory cytokine production .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Methoxy Group Position : Substitution at the 7-position enhances antiviral potency compared to parent alkaloids like tylophorine (EC₅₀ = 58 nM vs. 20 nM for this compound) .

- Enantiomer-Specific Effects : (R)-enantiomers exhibit 3–10× greater cytotoxicity than (S)-enantiomers due to stereospecific interactions with cellular targets .

Q. What mechanisms underlie its anti-inflammatory effects?

- NF-κB Pathway Suppression : Blocks JAK2-mediated phosphorylation, reducing nuclear translocation of NF-κB and downstream cytokine release (e.g., IL-6, TNF-α) .

- Mast Cell Stabilization : Inhibits histamine release and T-cell activation, as observed in tylophorine analogs .

Q. How can researchers resolve contradictions in reported EC₅₀/IC₅₀ values across studies?

- Assay Variability : Differences in cell lines (e.g., ST vs. human cancer lines) and viral strains (TGEV vs. SARS-CoV) impact potency metrics .

- Standardization : Use internal controls (e.g., remdesivir for antiviral assays) and replicate experiments across independent labs .

Q. What experimental controls are critical in cytotoxicity assays?

- Negative Controls : Untreated cells and vehicle-only (e.g., DMSO) groups to rule out solvent toxicity .

- Positive Controls : Reference compounds (e.g., doxorubicin) to validate assay sensitivity .

- Resistance Profiling : Include drug-resistant cell lines to assess enantiomer-specific efficacy .

Q. How can combination therapies enhance this compound’s therapeutic potential?

- Synergistic Partners : Co-administration with mTOR inhibitors (e.g., rapamycin) amplifies autophagy induction in cancer cells .

- Prodrug Formulations : Salt derivatives improve solubility and bioavailability, as seen in anti-TMV studies .

Q. What gaps exist in understanding its molecular targets?

- Unresolved Targets : While NF-κB and JAK2 are implicated, proteomic studies are needed to identify direct binding partners .

- Resistance Mechanisms : No data exist on long-term exposure effects or mutations conferring resistance in viral/cancer models .

Methodological Considerations

- Synthetic Optimization : Prioritize RCM over hydroformylation for higher enantiopurity and yield .

- Bioactivity Validation : Use orthogonal assays (e.g., Western blot for NF-κB, plaque reduction for antiviral activity) to confirm mechanisms .

- Data Reproducibility : Share synthetic intermediates and assay protocols via supplementary materials to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.